![molecular formula C8H5FN2O2 B13916828 5-Fluoro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B13916828.png)
5-Fluoro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid is a fluorinated heterocyclic compound with the molecular formula C8H5FN2O2 It is a derivative of pyridine and pyrrole, featuring a fluorine atom at the 5-position and a carboxylic acid group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid typically involves the construction of the pyrrolo[3,2-b]pyridine core followed by the introduction of the fluorine atom and the carboxylic acid group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, starting from a suitable pyridine derivative, the introduction of a pyrrole ring can be achieved through cyclization reactions using reagents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated synthesis platforms to optimize reaction conditions and minimize by-products. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to enhance the sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluoro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to obtain reduced forms of the compound.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: NaOMe in methanol, KOtBu in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolo[3,2-b]pyridine derivatives.
Applications De Recherche Scientifique
5-Fluoro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of novel therapeutic agents targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes.
Mécanisme D'action
The mechanism of action of 5-Fluoro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s binding affinity to target proteins by forming strong hydrogen bonds and hydrophobic interactions. The carboxylic acid group can participate in ionic interactions with amino acid residues in the active site of enzymes or receptors. These interactions modulate the activity of the target proteins, leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
- 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
- 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
- 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Uniqueness
5-Fluoro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the fluorine atom and the carboxylic acid group influences the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for drug discovery and materials science.
Propriétés
Formule moléculaire |
C8H5FN2O2 |
|---|---|
Poids moléculaire |
180.14 g/mol |
Nom IUPAC |
5-fluoro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H5FN2O2/c9-7-2-1-4-5(11-7)3-6(10-4)8(12)13/h1-3,10H,(H,12,13) |
Clé InChI |
RBCQKOGVGJQYBS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC2=C1NC(=C2)C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(1-Piperazinyl)phenyl]-2,6-piperidinedione](/img/structure/B13916747.png)
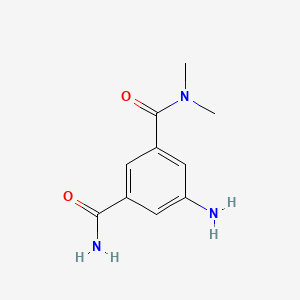
![[5-(azepan-1-ylmethyl)-1H-tetrazol-1-yl]acetic acid](/img/structure/B13916759.png)
![Carbamic acid, [2-[[(5-bromo-2-chloro-4-thiazolyl)carbonyl]amino]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B13916767.png)
![(3aS,6R,6aS)-2,2,6-trimethyl-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-4-one](/img/structure/B13916770.png)
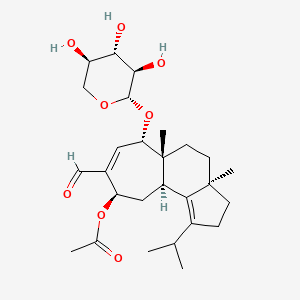
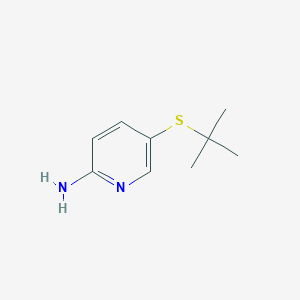
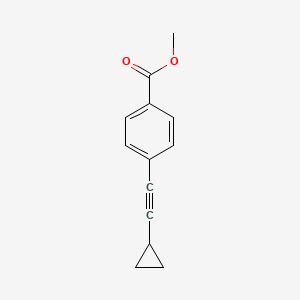
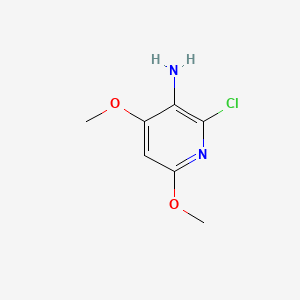
![(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)[3-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]methanone](/img/structure/B13916787.png)
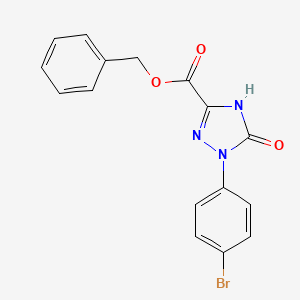
![(2S,3S,4S,5R,6R)-6-[[(3S,4R,4aR,6aR,6bS,8S,8aR,9R,10R,12aS,14aR,14bR)-8a-(acetyloxymethyl)-8,9-dihydroxy-4-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(Z)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13916805.png)

![6-(3-Azabicyclo[3.1.0]hexan-3-yl)-2-methylnicotinaldehyde](/img/structure/B13916820.png)
